molecular formula C13H12FN5O2 B2515626 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034389-57-4

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No.: B2515626
CAS No.: 2034389-57-4
M. Wt: 289.27
InChI Key: JOJLRDZXTXOVGN-UHFFFAOYSA-N
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Description

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C13H12FN5O2 and its molecular weight is 289.27. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • The compound has been used in the synthesis of P2X7 antagonists featuring a chiral center, exhibiting potential for mood disorder treatments. Specifically, compounds with similar structures have shown robust receptor occupancy and favorable solubility and tolerability profiles, making them candidates for clinical trials (Chrovian et al., 2018).

Pharmaceutical Development

  • In the pharmaceutical realm, related chemical structures have been instrumental in the development of drugs like Voriconazole, a broad-spectrum antifungal agent. The synthesis of Voriconazole involves setting relative stereochemistry and diastereocontrol, highlighting the importance of precise chemical manipulation in drug development (Butters et al., 2001).

Metabolic Studies and Pharmacokinetics

  • The compound's derivatives have been studied for their metabolic, excretion, and pharmacokinetic profiles. For instance, PF-00734200, a dipeptidyl peptidase IV inhibitor, has been examined in rats, dogs, and humans, revealing insights into its absorption, metabolism, and elimination (Sharma et al., 2012).

Molecular Design and Synthesis for Specific Therapeutic Targets

  • Derivatives of the compound have been designed as sodium channel blockers and anticonvulsant agents, showcasing the molecule's versatility in addressing various health conditions. For example, specific derivatives have exhibited potent anticonvulsant activities, surpassing reference drugs in efficacy (Malik & Khan, 2014).

Material Science and Structural Analysis

  • In the field of material science, certain intermediates with structural similarities have been studied for their crystal structure and physical properties, utilizing techniques like density functional theory (DFT). These studies provide valuable insights into the molecular and electronic structures of such compounds (Huang et al., 2021).

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O2/c14-9-6-17-13(18-7-9)21-10-2-5-19(8-10)12(20)11-15-3-1-4-16-11/h1,3-4,6-7,10H,2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJLRDZXTXOVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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